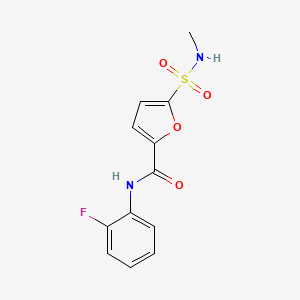

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide

CAS No.: 1147775-70-9

Cat. No.: VC11792255

Molecular Formula: C12H11FN2O4S

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147775-70-9 |

|---|---|

| Molecular Formula | C12H11FN2O4S |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16) |

| Standard InChI Key | VVWGQLAJOFBURN-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F |

| Canonical SMILES | CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F |

Introduction

N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, a methylsulfamoyl group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of furan derivatives, followed by the introduction of the methylsulfamoyl group and the fluorophenyl moiety. Key steps often include:

-

Preparation of Intermediates: Starting with furan derivatives, such as 5-methylfuran or other substituted furans.

-

Introduction of Methylsulfamoyl Group: Using reagents like methylsulfamoyl chloride in the presence of a base.

-

Introduction of Fluorophenyl Moiety: Involves coupling reactions with 2-fluoroaniline.

Optimizing reaction conditions, including temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Biological Activity

Research on similar compounds suggests that N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide may exhibit antimicrobial properties. The presence of the fluorophenyl group can influence the compound's pharmacokinetic properties and biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide | Fluorophenyl substitution | Potential antimicrobial activity |

| N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide | Benzodioxole ring | Anti-inflammatory, antimicrobial |

| N-(2H-benzodioxol-5-yl)-5-methoxycarbonylfuran-2-carboxamide | Methoxycarbonyl group | Anticancer properties |

Potential Applications

Given its potential antimicrobial properties, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide could be explored for applications in pharmaceuticals, particularly in the development of new antimicrobial agents. Further research is needed to fully understand its therapeutic potential and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume